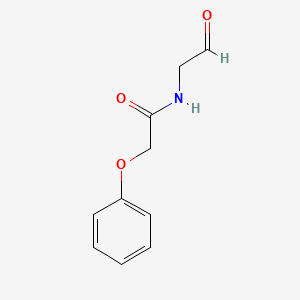

Acetamide,N-(2-oxoethyl)-2-phenoxy-

CAS No.:

Cat. No.: VC16816316

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO3 |

|---|---|

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | N-(2-oxoethyl)-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C10H11NO3/c12-7-6-11-10(13)8-14-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) |

| Standard InChI Key | MRQKYIRGRIOHRS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)NCC=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

-

Phenoxy group: A benzene ring bonded to an oxygen atom, contributing aromatic stability and potential for π-π interactions .

-

Acetamide backbone: A carbonyl group adjacent to an amine, enabling hydrogen bonding and participation in nucleophilic reactions .

-

2-Oxoethyl substituent: A ketone-containing ethyl chain that introduces electrophilic reactivity at the carbonyl carbon .

The SMILES notation succinctly captures this arrangement . The 3D conformer reveals a planar acetamide group with the phenoxy and 2-oxoethyl moieties oriented orthogonally, minimizing steric hindrance .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 193.20 g/mol | |

| Hydrogen bond acceptors | 3 | |

| Topological polar surface area | 55.4 Ų |

Synthesis and Reactivity

Synthetic Routes

Though explicit protocols for Acetamide, N-(2-oxoethyl)-2-phenoxy- are scarce, its structure suggests feasible pathways:

-

Acylation of glyoxal amine: Reacting 2-aminoacetaldehyde with phenoxyacetyl chloride in the presence of a base like triethylamine .

-

Oxidation of N-(2-hydroxyethyl)-2-phenoxyacetamide: Using mild oxidizing agents such as pyridinium chlorochromate (PCC) to convert the hydroxyl group to a ketone .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Est.) |

|---|---|---|

| Acylation | Phenoxyacetyl chloride, EtN, THF, 0°C → RT | 60–70% |

| Oxidation | PCC, CHCl, RT, 12 hrs | 50–65% |

Reactivity Profile

The 2-oxoethyl group renders the compound susceptible to nucleophilic attacks, particularly at the ketone position. Key reactions include:

-

Reductive amination: Conversion of the ketone to an amine using sodium cyanoborohydride and ammonium acetate .

-

Condensation reactions: Formation of Schiff bases with primary amines, relevant in prodrug design .

Biological and Industrial Relevance

Agrochemical Applications

The phenoxy group is a hallmark of herbicidal agents (e.g., 2,4-D). While this compound lacks the chlorine substituents of commercial herbicides, its acetamide moiety may interact with plant acetolactate synthase, a target for sulfonylurea herbicides .

Future Directions

-

Synthetic optimization: Develop high-yield, scalable synthesis routes.

-

Biological screening: Evaluate cytotoxicity, antimicrobial, and anti-inflammatory activity in vitro.

-

Computational modeling: Predict binding affinities to targets like cyclooxygenase-2 or bacterial enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume